
beta-Santalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-beta-santalene is a sesquiterpene and carbobicyclic compound that is bicyclo[2.2.1]heptane in which the hydrogens at position 3 are substituted by a methylidene group, while the 2-exo- and 2-endo- hydrogens are subsitituted by 2-methylpent-2-en-5-yl and methyl groups, respectively (the 1S,2R,4R enantiomer). It has a role as a plant metabolite. It is a sesquiterpene, a bridged compound, a carbobicyclic compound and a polycyclic olefin.
Applications De Recherche Scientifique
Metabolic Engineering in Moss for Fragrance Industry
β-Santalene, a valuable sesquiterpenoid, is utilized in the fragrance industry. The moss Physcomitrella patens has been genetically engineered to produce β-santalene, demonstrating a new avenue for the light-driven production of fragrance ingredients. The study achieved the highest yield of β-santalene at 0.039 mg/g dry weight, indicating the potential of moss as a source for fragrance compounds (Zhan et al., 2014).
Sandalwood Fragrance Biosynthesis
β-Santalene plays a crucial role in the highly prized fragrance of sandalwood oil. Genes responsible for santalene biosynthesis have been identified in different sandalwood species. These genes encode enzymes that catalyze the formation of α-, β-, epi-β-santalene, and α-exo-bergamotene, highlighting the biochemical pathways essential for the production of these fragrances (Jones et al., 2011).
Biotechnological Production in Microbial Cell Factories
The engineering of microbial cell factories like Komagataella phaffii for the production of α-santalene represents a significant advancement. Optimizing gene expression and metabolic pathways resulted in a high production yield of α-santalene, demonstrating the feasibility of microbial production of sesquiterpenes for various applications (Zuo et al., 2022).
Engineering Yeast for α-Santalene Production
Saccharomyces cerevisiae has been metabolically engineered to improve the yield of α-santalene. This approach involves optimizing precursor and cofactor supply, indicating the potential for creating yeast cell factories for sesquiterpene production with commercial applications (Scalcinati et al., 2012).
Gene Expression Control in Yeast for α-Santalene
Research has focused on modulating gene expression in yeast for optimal α-santalene production. This involves controlling key metabolic steps and combining genetic and fermentation process optimizations to enhance productivity (Scalcinati et al., 2012).
Sesquiterpene Synthase Engineering in E. coli
Engineering Escherichia coli for α-santalene production has been achieved by manipulating the santalene synthase enzyme and precursor pathways. This approach resulted in significant increases in α-santalene levels, showcasing the potential of E. coli as a host for terpenoid production (Zhang et al., 2022).
Mechanistic Insights into Santalene and Bergamotene Biosynthesis
A detailed study of the biosynthetic pathways of santalene and bergamotene provided insights into the formation of these compounds. This research is crucial for understanding the production of fragrant molecules in plants and could aid in the development of synthetic methods for these terpenes (Jindal & Sunoj, 2012).
E. coli Engineered for α-Santalene Production
Manipulating ribosome binding sites in E. coli led to optimized production of α-santalene. This study demonstrated the efficacy of adjusting synthetic operons and pathways to enhance terpenoid production, providing a model for improving metabolic engineering approaches (Wang et al., 2021).
Pest Management Potential in Transgenic Plants
β-Santalene has been used to alter the terpene profile in transgenic tobacco plants, affecting plant-insect relationships. This could have implications for sustainable pest management by modifying host preferences in insects like the green peach aphid (Yin & Wong, 2018).
Propriétés
Numéro CAS |
511-59-1 |
|---|---|
Nom du produit |
beta-Santalene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,2R,4R)-2-methyl-3-methylidene-2-(4-methylpent-3-enyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)12(3)13-7-8-14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14+,15+/m1/s1 |
Clé InChI |
PGBNIHXXFQBCPU-ILXRZTDVSA-N |
SMILES isomérique |
CC(=CCC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)C |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)C |
SMILES canonique |
CC(=CCCC1(C2CCC(C2)C1=C)C)C |
Autres numéros CAS |
511-59-1 |
Synonymes |
alpha-santalene beta-santalene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




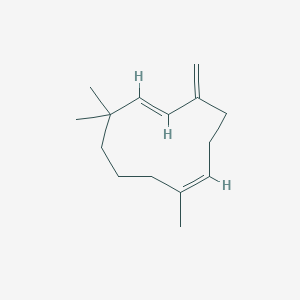
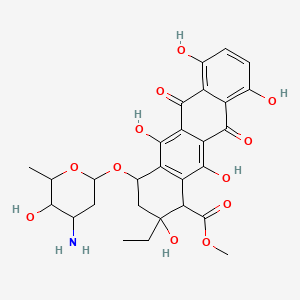
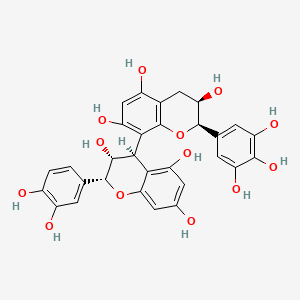

![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)
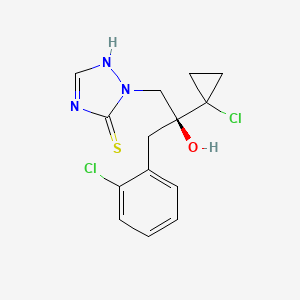

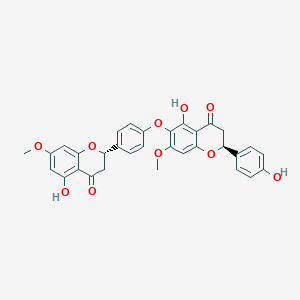

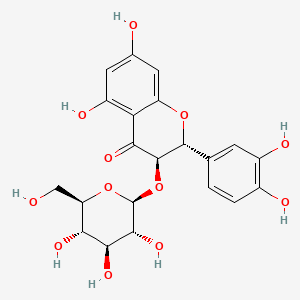
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
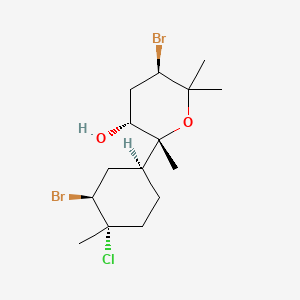
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)